

Application Notes and Protocols for (Rac)-Lartesertib in Cell Culture Experiments

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Compound of Interest

Compound Name: (Rac)-Lartesertib

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Introduction

(Rac)-Lartesertib, also known as M4076, is a potent and highly selective, ATP-competitive inhibitor of the Ataxia telangiectasia-mutated (ATM) kinase.[1][2] ATM is a master regulator of the DNA damage response (DDR), a critical cellular network that detects and repairs DNA double-strand breaks (DSBs).[3][4] By inhibiting ATM, Lartesertib prevents the activation of downstream signaling pathways involved in DNA repair and cell cycle checkpoints, ultimately leading to apoptosis in tumor cells, particularly in combination with DNA-damaging agents.[4][5] These application notes provide a comprehensive guide for the use of **(Rac)-Lartesertib** in in vitro cell culture experiments.

Mechanism of Action

Upon DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream substrates to initiate DNA repair, cell cycle arrest, or apoptosis. Key targets include checkpoint kinase 2 (Chk2) and p53. Lartesertib competitively binds to the ATP-binding pocket of ATM, inhibiting its kinase activity. This blockade prevents the phosphorylation and activation of downstream effectors, thereby disrupting the DNA damage response. As a monotherapy, this can be effective in tumors with existing DNA repair deficiencies. More potently, Lartesertib can sensitize cancer cells to the effects of radiation and DNA-damaging chemotherapy.

Data Presentation

(Rac)-Lartesertib Potency and Cellular Activity

The following tables summarize the inhibitory activity of Lartesertib against the ATM kinase and its effect on cellular signaling.

Parameter	Value	Assay Conditions
ATM Kinase IC50	< 1 nM	Biochemical assay

Table 1: In Vitro Kinase Inhibitory Potency of Lartesertib. This table details the half-maximal inhibitory concentration (IC50) of Lartesertib against purified ATM kinase.

Cell Line Panel	IC50 Range for pATM/pChk2 Inhibition (nM)
8 Cancer Cell Lines	9 - 64 nM

Table 2: Cellular Potency of Lartesertib. This table presents the range of IC50 values for the inhibition of ATM and Chk2 phosphorylation in a panel of eight different cancer cell lines, demonstrating the potent on-target effect of Lartesertib in a cellular context.

Experimental Protocols

Reagent Preparation and Storage

- Solubility:** Lartesertib is soluble in DMSO. For a stock solution, dissolve Lartesertib in 100% DMSO to a concentration of 10 mM.
- Storage:** Store the solid compound at -20°C. The DMSO stock solution should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.

General Cell Culture Handling

- Cell Lines:** The choice of cell line will depend on the experimental goals. It is recommended to use cell lines with known DDR pathway status (e.g., wild-type vs. mutant p53, ATM status) for mechanistic studies.

- **Working Concentration:** The effective concentration of Lartesertib can vary between cell lines and experimental conditions. A starting point for dose-response experiments is typically between 10 nM and 1 μ M. Based on cellular potency data, a concentration range of 10 nM to 100 nM is expected to effectively inhibit ATM signaling.
- **Treatment Duration:** The incubation time will depend on the specific assay. For signaling studies (e.g., Western blotting), short-term treatment (1-6 hours) is often sufficient. For cell viability or apoptosis assays, longer incubation times (24-72 hours) are generally required.

Cell Viability Assay (MTS/MTT Assay)

This protocol outlines a standard procedure for determining the effect of Lartesertib on cell viability.

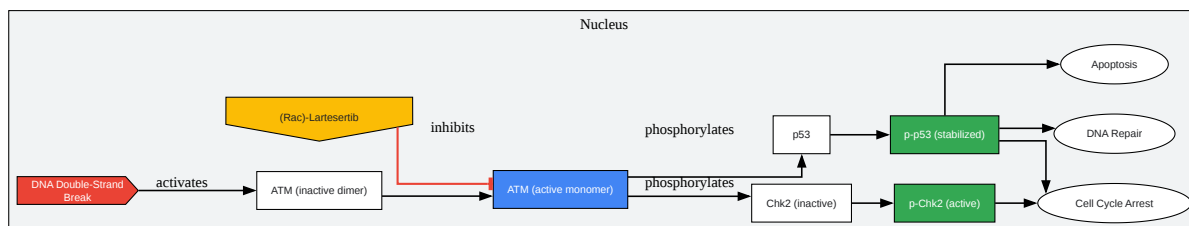
- **Cell Seeding:** Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of Lartesertib in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of Lartesertib. Include a DMSO-only control (vehicle).
- **Incubation:** Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- **MTS/MTT Addition:** Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- **Data Acquisition:** Measure the absorbance at the appropriate wavelength using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using appropriate software.

Western Blotting for ATM Signaling

This protocol is designed to assess the effect of Lartesertib on the phosphorylation of ATM downstream targets.

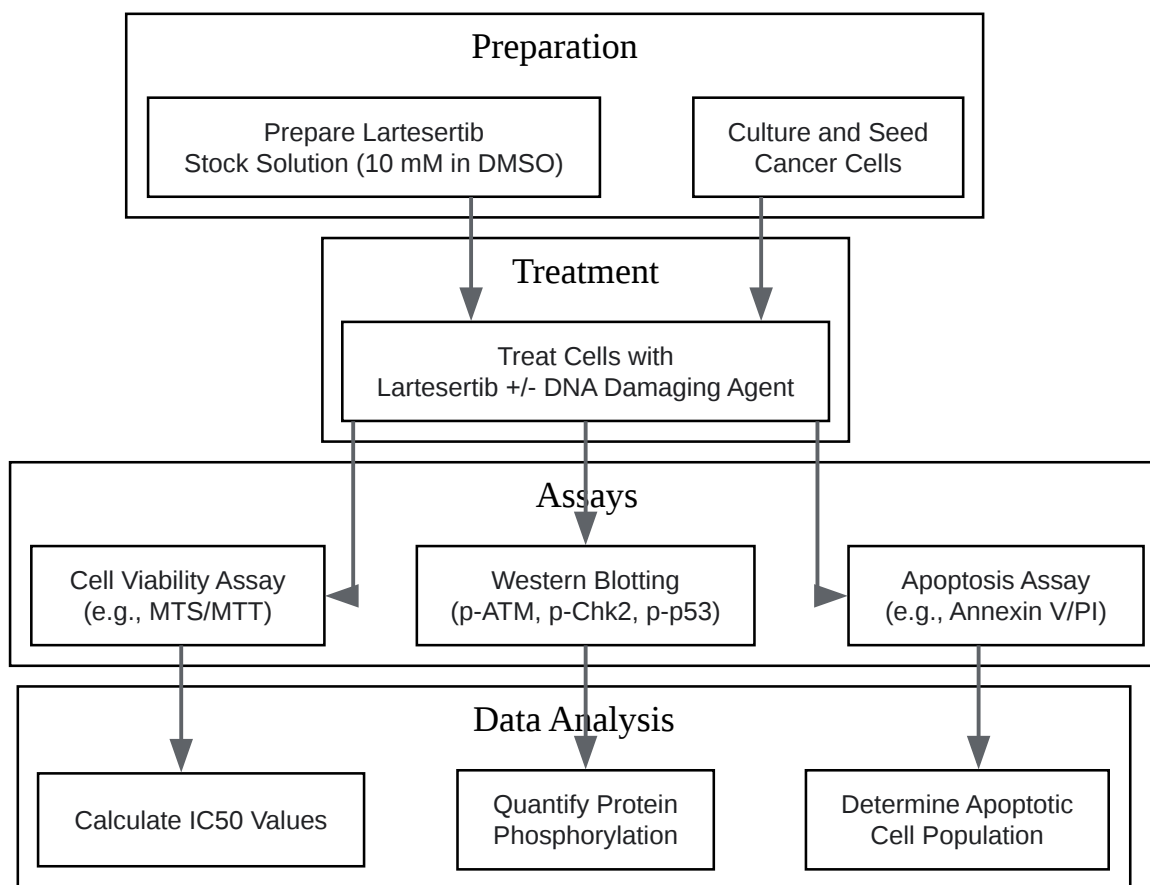
- **Cell Treatment:** Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Lartesertib at the desired concentrations for the appropriate time (e.g., 1-6 hours). To induce DNA damage and activate the ATM pathway, co-treatment with a DNA-damaging agent (e.g., etoposide or ionizing radiation) may be necessary.
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against p-ATM (Ser1981), p-Chk2 (Thr68), p-p53 (Ser15), and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and develop with an ECL substrate.
- **Data Acquisition and Analysis:** Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to the loading control.

Visualizations



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Caption: ATM Signaling Pathway Inhibition by Lartisertib.



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Caption: General Experimental Workflow for Lartesertib.

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